N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide
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Overview
Description
N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide: The incorporation of fluorine atoms into the molecular structure enhances its lipophilicity, metabolic stability, and hydrogen-bonding capabilities, making it a valuable compound in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . The reaction conditions often require the use of oxidants and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The presence of fluorine atoms can influence the oxidation and reduction behavior of the compound, making it more resistant to metabolic degradation.
Common Reagents and Conditions:
Electrophilic Reagents:
Solvents: Solvents such as dichloromethane and acetonitrile are often used to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce amides .
Scientific Research Applications
Chemistry: In chemistry, N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a drug candidate. The incorporation of fluorine atoms can enhance the compound’s binding affinity to biological targets, improve its metabolic stability, and reduce its toxicity . It has shown promise in the development of new pharmaceuticals for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions . This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins .
Comparison with Similar Compounds
N-(2,2-Difluoroethyl)acrylamide: This compound shares the 2,2-difluoroethyl group and is used in similar applications, such as in the development of MRI-traceable biomaterials.
N-(2,2-Difluoroethyl)-N-[(pyrimidinylamino)propanyl]-arylcarboxamide: This compound is explored for its therapeutic potential, particularly in the treatment of conditions associated with the orexin receptor.
Uniqueness: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide stands out due to its unique combination of the 2,2-difluoroethyl group and the fluoropyridine moiety. This combination enhances its chemical stability, lipophilicity, and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-6(10)4-13-8(14)5-2-1-3-12-7(5)11/h1-3,6H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBAYINRTNARBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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